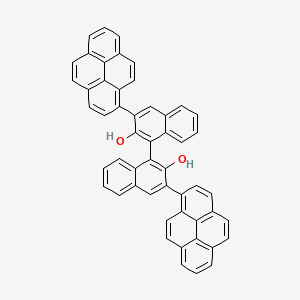
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (DPN) is a fluorescent compound that has been widely used in scientific research due to its unique properties. DPN is a chiral molecule, meaning that it has a non-superimposable mirror image. It has been extensively studied for its ability to bind to estrogen receptors and its potential applications in cancer research.
Mecanismo De Acción
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a selective agonist of estrogen receptor beta (ERβ) and has been shown to have a higher binding affinity for ERβ than for estrogen receptor alpha (ERα). (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol binds to ERβ and induces a conformational change that leads to the activation of downstream signaling pathways. The activation of ERβ has been linked to a variety of physiological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and induce apoptosis in prostate cancer cells. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has several advantages for lab experiments. It is a highly specific and selective agonist of ERβ, which makes it a valuable tool for studying the role of ERβ in physiological processes. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is also a fluorescent compound, which allows for easy detection and visualization in experiments.
However, (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol also has several limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is also relatively expensive compared to other compounds used in scientific research.
Direcciones Futuras
There are several future directions for the use of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in scientific research. One potential application is in the development of new cancer therapies. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been shown to have anticancer properties, and further research could lead to the development of new drugs that target ERβ.
Another potential application is in the study of neurodegenerative diseases. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol ((S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol) is a fluorescent compound that has been extensively studied for its ability to bind to estrogen receptors and its potential applications in cancer research and neurodegenerative diseases. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has several advantages for lab experiments, including its specificity and selectivity for ERβ and its fluorescent properties. However, (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol also has several limitations, including its complexity and cost. Future research on (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol could lead to the development of new cancer therapies and treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol involves the condensation of 1,2-naphthoquinone and pyrene-1-carboxaldehyde. The reaction is catalyzed by a chiral auxiliary and yields the chiral (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol molecule. The synthesis of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been extensively used in scientific research due to its unique properties. It has been studied for its ability to bind to estrogen receptors and its potential applications in cancer research. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has also been used as a probe to study the microenvironment of lipid bilayers and the interaction of membrane proteins with lipids.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)-3-pyren-1-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H30O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28,53-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMZAWXVJLOUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)O)O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Bromo-3-(bromomethyl)phenyl]ethanone](/img/structure/B3248214.png)

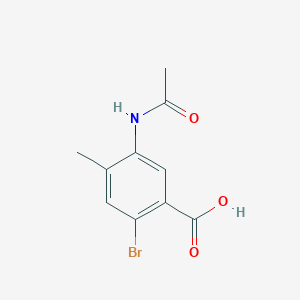
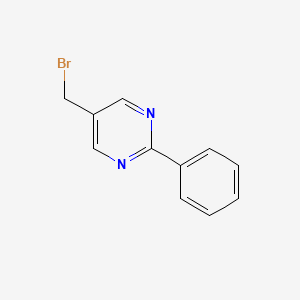

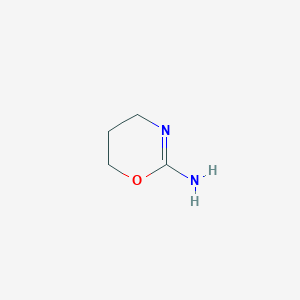
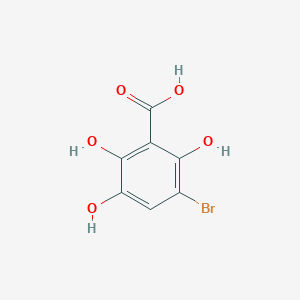
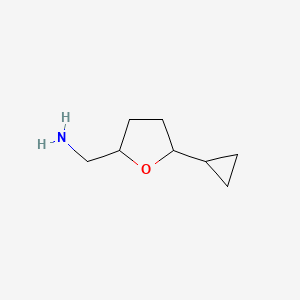
![Sodium;(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B3248266.png)
![1,3-Difluoro-2-[(2S)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)
![2-(4-Bromo-naphthalen-1-yl)-[1,10]phenanthroline](/img/structure/B3248279.png)
